molecular formula C7H8LiNO2 B6194214 lithium(1+) 3-cyanocyclopentane-1-carboxylate CAS No. 2680537-30-6

lithium(1+) 3-cyanocyclopentane-1-carboxylate

Cat. No.: B6194214
CAS No.: 2680537-30-6
M. Wt: 145.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+) 3-cyanocyclopentane-1-carboxylate is an organolithium compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a lithium cation coordinated to a 3-cyanocyclopentane-1-carboxylate anion, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 3-cyanocyclopentane-1-carboxylate typically involves the reaction of 3-cyanocyclopentane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide to facilitate the deprotonation of the carboxylic acid and subsequent formation of the lithium salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 3-cyanocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The lithium cation can act as a nucleophile, participating in substitution reactions with electrophiles.

    Coordination Chemistry: The compound can form coordination complexes with transition metals, which can be useful in catalysis.

    Redox Reactions: The cyanocyclopentane moiety can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.

    Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are often used.

    Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted cyanocyclopentane derivatives.

    Coordination Chemistry: Metal-ligand complexes.

    Redox Reactions: Oxidized or reduced forms of the cyanocyclopentane moiety.

Scientific Research Applications

Lithium(1+) 3-cyanocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.

    Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices.

Mechanism of Action

The mechanism by which lithium(1+) 3-cyanocyclopentane-1-carboxylate exerts its effects is multifaceted:

    Molecular Targets: The lithium cation can interact with various enzymes and receptors, potentially modulating their activity.

    Pathways Involved: Lithium is known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatase, which are involved in critical cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Lithium carbonate: Commonly used in the treatment of bipolar disorder.

    Lithium citrate: Another lithium salt with similar therapeutic applications.

    Lithium orotate: Used as a dietary supplement for its potential mood-stabilizing effects.

Uniqueness

Lithium(1+) 3-cyanocyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications that are not shared by other lithium salts. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

CAS No.

2680537-30-6

Molecular Formula

C7H8LiNO2

Molecular Weight

145.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.